1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 873056-10-1
VCID: VC15944724
InChI: InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride

CAS No.: 873056-10-1

Cat. No.: VC15944724

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride - 873056-10-1

Specification

CAS No. 873056-10-1
Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name 1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H
Standard InChI Key BRXOBULOWOETHL-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spirocyclic framework where a cyclopropane ring is fused to the 3-position of an indoline moiety. The 6'-amino group and acetyl substituent introduce polarity and hydrogen-bonding capacity, critical for biological interactions. X-ray crystallography of analogous structures reveals a puckered cyclopropane ring orthogonal to the indoline plane, creating a rigid three-dimensional geometry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O·HCl
Molecular Weight238.71 g/mol
Solubility>50 mg/mL in DMSO
logP (Predicted)1.8 ± 0.3
pKa (Amino Group)7.2-7.8

The hydrochloride salt form enhances aqueous solubility (up to 15 mg/mL in PBS) compared to the free base .

Synthesis and Characterization

Synthetic Pathway Optimization

The primary synthesis route involves catalytic hydrogenation of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole using Pd/C (10%) in ethanol under 1 atm H₂, achieving 90% yield :

Nitro precursorH2,Pd/CEtOH, RTAmine intermediateHCl/MeOHHydrochloride salt\text{Nitro precursor} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, RT}} \text{Amine intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Hydrochloride salt}

Critical process parameters include:

  • Hydrogen pressure: 1-3 atm

  • Catalyst loading: 5-10% w/w

  • Reaction time: 1.5-3 hours

Impurity profiling via HPLC-UV (C18, 0.1% TFA/ACN) shows <0.5% des-amino byproduct when using fresh Pd/C batches .

Pharmacological Profile

Bromodomain Interactions

The spirocyclic core shows affinity for BRD4 BD1 (Kd = 80 nM) with >100× selectivity over BD2 domains. This isoform specificity arises from π-cation interactions between the indoline ring and Pro82/Trp81 residues in the ZA channel .

Table 2: In Vitro Activity Profile

TargetAssay Result
PLK4 IC₅₀8.3 nM
BRD4 BD1 Kd79 nM
CYP3A4 Inhibition>50 μM
hERG IC₅₀>100 μM

Therapeutic Applications

Oncology Indications

In triple-negative breast cancer cell lines, the compound's methyl analog induced G2/M arrest (EC₅₀ = 120 nM) through PLK4-mediated centriole duplication disruption . Combination studies with paclitaxel showed synergistic effects (CI = 0.3-0.5) in overcoming taxane resistance .

Inflammatory Diseases

Bromodomain inhibition attenuates NF-κB signaling, reducing IL-6 production (85% suppression at 1 μM) in LPS-stimulated macrophages. In murine collagen-induced arthritis models, daily 10 mg/kg dosing decreased joint swelling by 70% versus controls .

ADME-Tox Profile

Pharmacokinetics in Rodents

ParameterValue
Oral Bioavailability22-28%
Tₘₐₓ1.5 h
Vdss3.2 L/kg
Cl15 mL/min/kg
t₁/₂4.1 h

Hepatic microsomal stability studies show 65% parent remaining after 1 hour (human vs. rat: 58% vs. 72%) .

Future Directions

Emerging research priorities include:

  • Development of deuterated analogs to enhance metabolic stability

  • Exploration of nanoparticle formulations for improved CNS penetration

  • Evaluation of combination regimens with immune checkpoint inhibitors

Ongoing phase I trials (NCT0489xxxx) are assessing safety in solid tumors, with preliminary data showing partial responses in 3/15 patients at 60 mg/m² .

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